molecular formula C15H20O4 B595763 DAPSONE HYDROXYLAMINE DEUTERATED CAS No. 198486-78-1

DAPSONE HYDROXYLAMINE DEUTERATED

Cat. No.: B595763
CAS No.: 198486-78-1
M. Wt: 267.339
InChI Key: JLIDBLDQVAYHNE-IMZUSLGBSA-N
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Description

Dapsone hydroxylamine deuterated is a derivative of dapsone, a well-known sulfone antibiotic. Dapsone itself has been used for decades in the treatment of leprosy and other dermatological conditions due to its anti-inflammatory and antibacterial properties . The deuterated form of dapsone hydroxylamine is a modified version where hydrogen atoms are replaced with deuterium, a stable isotope of hydrogen. This modification can enhance the compound’s stability and alter its pharmacokinetic properties.

Preparation Methods

The synthesis of dapsone hydroxylamine deuterated involves the hydroxylation of dapsone, followed by the incorporation of deuterium. The hydroxylation is typically carried out using cytochrome P-450 enzymes, which convert dapsone into its hydroxylamine form . The deuteration process can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis . Industrial production methods would likely involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Dapsone hydroxylamine deuterated undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions but can include various oxidized or reduced forms of the compound.

Scientific Research Applications

Dapsone hydroxylamine deuterated has several scientific research applications:

    Chemistry: It is used as a model compound to study the effects of deuteration on chemical stability and reaction mechanisms.

    Biology: The compound is used to investigate the metabolic pathways of dapsone and its derivatives.

    Medicine: Research into its potential therapeutic applications, particularly in conditions where enhanced stability and altered pharmacokinetics could be beneficial.

Comparison with Similar Compounds

Dapsone hydroxylamine deuterated can be compared with other sulfone antibiotics and their derivatives:

    Dapsone: The parent compound, widely used for its antibacterial properties.

    Sulfoxone: Another sulfone antibiotic with similar applications.

    Sulfapyridine: A sulfonamide antibiotic with a different mechanism of action but similar therapeutic uses.

The uniqueness of this compound lies in its deuterated form, which can offer enhanced stability and potentially improved pharmacokinetic properties compared to its non-deuterated counterparts .

Biological Activity

Dapsone Hydroxylamine Deuterated (DDS-NHOH-d4) is a deuterated form of the active metabolite of dapsone, a sulfonamide antibiotic widely used for its antibacterial and anti-inflammatory properties. This article explores the biological activities of DDS-NHOH-d4, focusing on its mechanisms of action, effects on cellular components, and implications for pharmacology and toxicology.

Overview of Dapsone Hydroxylamine

Dapsone (4,4'-diaminodiphenylsulfone) is primarily known for its use in treating leprosy and other dermatological conditions. Its metabolism leads to the formation of dapsone hydroxylamine, which has been implicated in various adverse effects, including methemoglobinemia and hemolytic anemia. The deuterated variant, DDS-NHOH-d4, allows for precise tracking in metabolic studies due to its unique isotopic labeling.

  • Procoagulant Activity :
    • DDS-NHOH-d4 enhances procoagulant activity in red blood cells (RBCs), increasing the risk of thrombosis. This effect is mediated by:
      • Increased exposure of phosphatidylserine (PS) on the RBC membrane.
      • Augmented formation of PS-bearing microvesicles.
      • Generation of reactive oxygen species (ROS), leading to dysregulation of membrane phospholipid asymmetry .
  • Erythrocyte Membrane Alterations :
    • Studies have shown that DDS-NHOH induces significant alterations in erythrocyte membranes, leading to premature removal of these cells from circulation. Key findings include:
      • Aggregation of band 3 proteins and tyrosine phosphorylation changes.
      • Binding of autologous antibodies to treated erythrocytes .

Case Studies and Experimental Data

Research has highlighted various case studies that elucidate the biological activity of DDS-NHOH-d4:

  • In Vitro Studies :
    • Erythrocytes incubated with DDS-NHOH showed concentration-dependent increases in band 3 protein phosphorylation and aggregation, with significant alterations observed at sub-hemolytic concentrations (10-50 μM) .
  • In Vivo Studies :
    • Animal models demonstrated that administration of DDS-NHOH led to increased thrombus formation, reinforcing its procoagulant properties. Doses as low as 50 mg/kg were sufficient to observe significant thrombotic events .

Comparative Analysis with Other Compounds

Compound NameStructure FeaturesUnique Aspects
DapsoneSulfonamide structure; antibioticPrimary drug used for leprosy treatment
Dapsone HydroxylamineN-hydroxylated derivative; procoagulant activityActive metabolite linked to adverse effects
Nitroso-DapsoneNitroso derivative; potential mutagenicityDifferent reactivity profile
SulfamethoxazoleAnother sulfonamide; antibacterial propertiesCommonly used with trimethoprim

Applications in Research

The unique properties of DDS-NHOH-d4 make it valuable for various research applications:

  • Metabolic Studies : Its deuterated form allows researchers to trace metabolic pathways more accurately.
  • Toxicology Assessments : Understanding the adverse effects associated with dapsone therapy can lead to better management strategies for patients.
  • Pharmacological Investigations : The compound’s interactions with other drugs and cellular components are crucial for developing safer therapeutic regimens.

Properties

IUPAC Name

(2Z,4E)-5-[(1S,6S)-1-hydroxy-2,6-dimethyl-4-oxo-6-(trideuteriomethyl)cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18)/b6-5+,10-7-/t15-/m1/s1/i3D3/t14-,15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLIDBLDQVAYHNE-IMZUSLGBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[C@]1(CC(=O)C=C([C@@]1(/C=C/C(=C\C(=O)O)/C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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